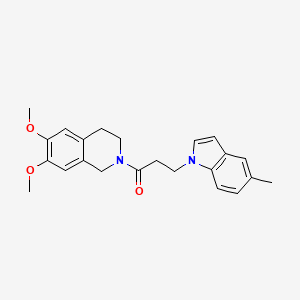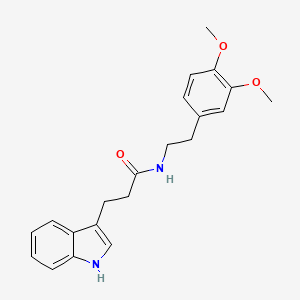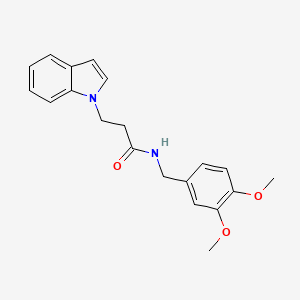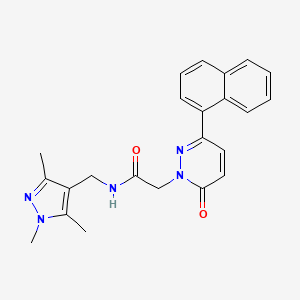![molecular formula C19H19NO6 B14955323 methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate](/img/structure/B14955323.png)
methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate is a complex organic compound with a unique structure that combines a furochromenone core with a glycinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate typically involves multiple steps, starting from readily available precursors
Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor, such as a hydroxycinnamic acid derivative, under acidic conditions to form the furochromenone structure.
Introduction of the Glycinate Moiety: The furochromenone intermediate is then reacted with methyl glycinate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reaction.
化学反応の分析
Types of Reactions
Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycinate moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted glycinate derivatives.
科学的研究の応用
Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
作用機序
The mechanism of action of methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Interacting with Receptors: Modulating the activity of receptors involved in cell signaling.
Altering Gene Expression: Affecting the expression of genes related to cell proliferation and apoptosis.
類似化合物との比較
Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate can be compared with other similar compounds, such as:
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Similar core structure but different functional groups.
N-Methyl-N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine: Very similar structure with slight variations in the side chains.
(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid: Similar core structure with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H19NO6 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
methyl 2-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C19H19NO6/c1-9-8-25-17-11(3)18-13(5-12(9)17)10(2)14(19(23)26-18)6-15(21)20-7-16(22)24-4/h5,8H,6-7H2,1-4H3,(H,20,21) |
InChIキー |
ZBEJJNBXRFTBNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955242.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B14955248.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955250.png)

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[3-(2-furyl)propyl]acetamide](/img/structure/B14955256.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14955268.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14955273.png)
![1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955275.png)

![ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14955300.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B14955310.png)
![S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine](/img/structure/B14955318.png)
